2-iodoacetic acid

Description

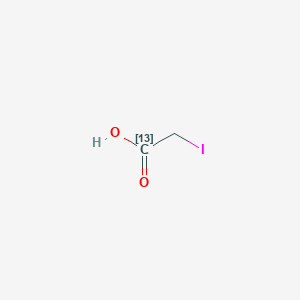

Structure

3D Structure

Properties

IUPAC Name |

2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTWHVOXJZDSN-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746142 | |

| Record name | Iodo(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.941 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-80-4 | |

| Record name | Iodo(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-80-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Covalent Modification of Cysteine Residues by 2-Iodoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of 2-iodoacetic acid (IAA) on cysteine residues, a fundamental reaction in biochemistry and proteomics. We will explore the chemical basis of this interaction, quantify its efficiency, detail experimental protocols for its application, and visualize its effects on cellular signaling pathways. This document is intended to be a comprehensive resource for researchers utilizing cysteine alkylation in their experimental workflows.

The Core Mechanism: S-Carboxymethylation of Cysteine

The primary mechanism by which this compound modifies cysteine residues is through an irreversible nucleophilic substitution reaction, specifically a bimolecular nucleophilic substitution (SN2) reaction. This process, known as S-carboxymethylation, permanently blocks the thiol group (-SH) of cysteine, preventing the formation of disulfide bonds.[1][2][3]

The key steps of the reaction are as follows:

-

Deprotonation: The sulfhydryl group of the cysteine side chain, with a pKa typically around 8.5, must first be deprotonated to form the more nucleophilic thiolate anion (Cys-S⁻). This is why the reaction is significantly more efficient at a slightly alkaline pH (typically pH 8).[4]

-

Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile. It attacks the electrophilic α-carbon of this compound, which is adjacent to the iodine atom.

-

Displacement of Iodide: This attack leads to the displacement of the iodide ion, which is a good leaving group.

-

Formation of a Thioether Bond: The result is the formation of a stable, covalent thioether bond between the sulfur atom of the cysteine and the methylene (B1212753) group of the former iodoacetic acid. The modified cysteine residue is now S-carboxymethylcysteine.[3]

This irreversible modification adds a mass of 58 Daltons to the cysteine residue.[5]

Quantitative Analysis of Cysteine Alkylation

The efficiency of cysteine alkylation is critical for reproducible results in proteomics and other applications. Several factors, including the choice of reducing and alkylating agents, pH, and temperature, influence the reaction's completeness.

Alkylation Efficiency

The following table summarizes the cysteine alkylation efficiency of this compound (IAA or IAC) compared to other common alkylating agents when used with different reducing agents. The data shows that IAA consistently achieves high alkylation efficiency, often exceeding 99%.

| Alkylating Agent | Reducing Agent | Alkylation Efficiency (%) | Reference |

| Iodoacetic Acid (IAC) | DTT | 99.84 | [6] |

| Iodoacetic Acid (IAC) | TCEP | 99.78 | [6] |

| Iodoacetamide (B48618) (IAA) | DTT | 99.81 | [6] |

| Iodoacetamide (IAA) | TCEP | 99.69 | [6] |

| Acrylamide (AA) | DTT | 99.75 | [6] |

| Acrylamide (AA) | TCEP | 99.63 | [6] |

| Chloroacetamide (CAA) | DTT | 98.92 | [6] |

| Chloroacetamide (CAA) | TCEP | 97.01 | [6] |

Reaction Kinetics

| Reagent | Substrate | pH | Apparent Second-Order Rate Constant | Reference |

| Iodoacetamide | Cysteine | 7.0 | 36 M⁻¹ min⁻¹ | [9] |

| Iodoacetamide | Thioredoxin | 7.2 | 107 M⁻¹ s⁻¹ | [2] |

| Iodoacetic Acid | Thioredoxin | 7.2 | ~5.35 M⁻¹ s⁻¹ (estimated 20-fold slower than IAM) | [2] |

Side Reactions and Specificity

While this compound is highly specific for cysteine residues, side reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH and with prolonged incubation times. The most significant off-target modification is the alkylation of methionine.[5][10] This reaction is more pronounced at acidic pH (pH 2-5).[10][11] In mass spectrometry, the carboxymethylation of methionine can lead to a characteristic neutral loss of 48 Da upon fragmentation, which can complicate data interpretation.[3][5] Other residues that can be modified to a lesser extent include lysine, histidine, aspartate, and glutamate.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of cysteine residues with this compound in both in-solution and in-gel formats, which are standard procedures in mass spectrometry-based proteomics.

In-Solution Reduction and Alkylation

This protocol is suitable for purified protein samples or complex protein lysates in solution.

Materials:

-

Protein sample (1 mg/mL in a suitable buffer like 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

-

This compound (IAA) solution (e.g., 500 mM in buffer, freshly prepared and protected from light)

-

Quenching solution (e.g., 1 M DTT)

Procedure:

-

Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate for 45-60 minutes at 56°C to reduce all disulfide bonds.[7][12]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add freshly prepared this compound solution to a final concentration of 20-30 mM. Incubate for 30 minutes at room temperature in the dark.[7][12]

-

Quenching (Optional but Recommended): To stop the alkylation reaction, add DTT to a final concentration that is at least equivalent to the concentration of IAA used. Incubate for 15 minutes at room temperature.[7]

-

Downstream Processing: The S-carboxymethylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

In-Gel Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

-

Excised gel band containing the protein of interest

-

Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

-

Acetonitrile (ACN)

-

Ammonium bicarbonate (AmBic) solution (e.g., 50 mM)

Procedure:

-

Excision and Destaining: Excise the protein band from the gel and cut it into small pieces (~1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie or silver stain is removed.

-

Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in the reduction solution (10 mM DTT in 100 mM AmBic) and incubate for 1 hour at 56°C.[6]

-

Cooling and Reagent Removal: Cool the sample to room temperature and remove the DTT solution.

-

Alkylation: Add the freshly prepared alkylation solution (55 mM IAA in 100 mM AmBic) to the gel pieces, ensuring they are fully submerged. Incubate for 30-45 minutes at room temperature in the dark.[6]

-

Washing and Dehydration: Remove the IAA solution and wash the gel pieces with ammonium bicarbonate solution, followed by dehydration with 100% acetonitrile. Repeat this wash/dehydration step.

-

Drying: Dry the gel pieces completely in a vacuum centrifuge. The protein is now ready for in-gel digestion.

Application in Signaling Pathway Analysis

The ability of this compound to irreversibly inhibit cysteine-dependent enzymes makes it a valuable tool for dissecting cellular signaling pathways. By targeting specific cysteine residues in key signaling proteins, researchers can elucidate their role in pathway activation and regulation.

Inhibition of Glycolysis

A classic example of the utility of this compound is in the study of glycolysis. IAA is a potent inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2][13] GAPDH has a critical cysteine residue in its active site that is essential for its catalytic activity. By S-carboxymethylating this cysteine, IAA irreversibly inactivates the enzyme.[14] This blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis and leading to a depletion of cellular ATP.[3] This inhibitory action has been used to model diseases of glycolysis and to study the metabolic requirements of various cellular processes.[2]

Probing the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activation of this pathway relies on the IκB kinase (IKK) complex, which contains the catalytic subunit IKKβ. A critical cysteine residue, Cys-179, located in the activation loop of IKKβ, is essential for its kinase activity.[15][16] Modification of this cysteine by various inhibitors has been shown to block IKKβ activation.

While direct studies extensively using this compound to target this specific residue are limited, its known mechanism of action allows us to postulate its effect. Alkylation of Cys-179 in IKKβ by this compound would prevent the necessary phosphorylation of its activation loop serines (Ser-177 and Ser-181), thereby inhibiting its kinase function.[15] This would, in turn, prevent the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitor of NF-κB, IκBα. As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of its target genes. Thus, this compound can be used as a tool to investigate the consequences of IKKβ inhibition on downstream NF-κB signaling events, such as the ubiquitination of NEMO (IKKγ) and cellular responses to pro-inflammatory stimuli.[17][18]

Conclusion

This compound is a powerful and highly efficient reagent for the irreversible S-carboxymethylation of cysteine residues. Its well-characterized mechanism of action, high specificity, and potent inhibitory effects on cysteine-dependent enzymes make it an indispensable tool in proteomics, enzymology, and the study of cellular signaling. A thorough understanding of its reactivity, potential side reactions, and optimal experimental conditions, as detailed in this guide, is essential for its effective application in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 5. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MEROPS - the Peptidase Database [ebi.ac.uk]

- 9. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scholarly Article or Book Chapter | A Role for NF-κB Essential Modifier/IκB Kinase-γ (NEMO/IKKγ) Ubiquitination in the Activation of the IκB Kinase Complex by Tumor Necrosis Factor-α | ID: j3860h25c | Carolina Digital Repository [cdr.lib.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]

- 15. Cysteine-179 of IkappaB kinase beta plays a critical role in enzyme activation by promoting phosphorylation of activation loop serines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LUBAC regulates NF-κB activation upon genotoxic stress by promoting linear ubiquitination of NEMO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Linear ubiquitination induces NEMO phase separation to activate NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

what is 2-iodoacetic acid used for in biochemistry

An In-depth Technical Guide to the Applications of 2-Iodoacetic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IAA) is a derivative of acetic acid that serves as a potent and widely utilized tool in biochemistry and molecular biology.[1][2] Its utility stems from its function as an alkylating agent, which covalently modifies specific amino acid residues within proteins.[1][3] This irreversible modification allows researchers to probe protein structure, elucidate enzyme mechanisms, and control metabolic pathways. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its mechanism of action, its role in the study of glycolysis, enzyme inhibition, and its indispensable function in proteomics.

Core Mechanism of Action: Irreversible Alkylation

The primary biochemical function of this compound is the irreversible alkylation of nucleophilic amino acid residues.[1][4] It reacts most readily with the deprotonated thiol group (thiolate) of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7][8] This reaction forms a stable thioether bond, resulting in an S-carboxymethylcysteine residue.[9] The modification is essentially irreversible under physiological conditions.

While highly reactive towards cysteine thiols, side reactions can occur with other residues like lysine, histidine, and methionine, particularly at higher pH values, concentrations, or temperatures.[10] The reaction is typically performed in the dark as iodo-compounds can be light-sensitive.[11][12]

References

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Iodoacetate [chemeurope.com]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

2-iodoacetic acid chemical properties and reactivity

An In-Depth Technical Guide to 2-Iodoacetic Acid: Chemical Properties and Reactivity

Introduction

This compound (IAA) is an organoiodine compound derived from acetic acid with the chemical formula ICH₂CO₂H.[1][2] It is a potent and irreversible alkylating agent widely utilized by researchers, scientists, and drug development professionals.[1][2] Its high reactivity, particularly towards sulfhydryl groups, makes it an invaluable tool in proteomics for modifying cysteine residues, in enzymology as an inhibitor of cysteine-dependent enzymes, and in various biochemical assays.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of this compound.

Chemical and Physical Properties

This compound is a colorless or white crystalline solid at room temperature.[4][5] It is highly soluble in water and other polar solvents due to the presence of its polar carboxylic acid and iodo functional groups, which facilitate hydrogen bonding.[2][4] The compound is sensitive to light and heat and should be stored under refrigerated conditions to maintain its stability.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | ICH₂CO₂H | [1] |

| Molar Mass | 185.95 g/mol | [4][7] |

| Appearance | Colorless crystals or white crystalline powder | [4][5] |

| Melting Point | 79-81 °C | [1][2] |

| Boiling Point | 208 °C (decomposes) | [1][2] |

| pKa | 3.12 - 3.18 | [1][2] |

| Water Solubility | 600 g/L (at 20 °C) | [2][5] |

| Storage Temperature | 2-8°C, protect from light | [5][6] |

Reactivity and Mechanism of Action

The primary reactivity of this compound stems from its function as a strong alkylating agent.[1][2] The carbon atom bonded to the iodine is electrophilic and highly susceptible to nucleophilic attack by electron-rich groups. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon, displacing the iodide ion, which is an excellent leaving group.

Alkylation of Cysteine Residues

The most significant reaction of this compound in a biological context is the alkylation of the thiol group (-SH) of cysteine residues in proteins.[1][3] The sulfur atom in cysteine is a potent nucleophile that readily attacks the electrophilic carbon of iodoacetic acid.[8] This results in the formation of a stable, covalent thioether bond, yielding an S-carboxymethylcysteine derivative.[3][9] This modification introduces a negative charge to the cysteine side chain and prevents the formation or re-formation of disulfide bonds, a critical step in protein characterization and sequencing.[9][10][11]

Alkylation of a cysteine residue by this compound.

While highly reactive towards cysteine, this compound can also react with other nucleophilic amino acid side chains, such as histidine, but at a much slower rate.

Applications in Biochemical Research

Enzyme Inhibition

This compound is an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue in their active site.[1] This includes a wide range of enzymes such as cysteine proteases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][12][13] By alkylating the active site cysteine, IAA permanently blocks the enzyme's catalytic activity.[1] This property is frequently exploited to study metabolic pathways. For instance, treating cells with iodoacetic acid inhibits GAPDH, leading to an accumulation of upstream glycolytic intermediates like fructose-1,6-bisphosphate (FBP) and a depletion of downstream metabolites.[12][14]

Inhibition of GAPDH in the glycolysis pathway by this compound.

Use in Proteomics

In mass spectrometry-based proteomics, this compound is essential for sample preparation.[15] Proteins are first treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break all disulfide bonds.[16][17] To prevent these bonds from reforming, which would interfere with enzymatic digestion and subsequent analysis, this compound is added to irreversibly cap the newly exposed cysteine residues.[10][11][15] This S-carboxymethylation ensures that peptides are correctly identified and quantified.[9]

Comparison with 2-Iodoacetamide

2-Iodoacetamide (IAM) is another common alkylating agent with similar reactivity to IAA.[11][18] Both target cysteine residues.[11][18] However, iodoacetamide (B48618) is often reported to react faster than iodoacetic acid.[1][18] A key difference is that IAA introduces a negative charge upon alkylation (S-carboxymethylcysteine), while IAM results in a neutral modification (S-carboxyamidomethylcysteine).[9] Studies have also shown they can have differential effects on cellular metabolism; for example, in cultured astrocytes, IAA is a more potent inhibitor of GAPDH and glycolysis, whereas IAM more efficiently depletes cellular glutathione (B108866).[19][20][21]

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol describes the standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometry analysis.[17][22]

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) stock solution (e.g., 500 mM)

-

This compound (IAA) solution (e.g., 500 mM, freshly prepared and protected from light)

-

Quenching solution (e.g., DTT)

-

Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)

Procedure:

-

Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate the mixture for 25-45 minutes at 56°C to reduce all disulfide bonds.[17]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add freshly prepared IAA solution to a final concentration of 14-15 mM.[17][22] Incubate for 30 minutes at room temperature in complete darkness to alkylate the free cysteine residues.[17]

-

Quenching: Add DTT to a final concentration of an additional 5 mM to quench any unreacted IAA. Incubate for 15 minutes at room temperature in the dark.[17]

-

Sample Preparation for Digestion: Dilute the sample at least 5-fold with a suitable buffer (e.g., 25 mM Tris-HCl) to reduce the urea concentration to below 2 M, which is critical for optimal activity of enzymes like trypsin.[17]

-

The sample is now ready for enzymatic digestion.

General workflow for in-solution protein reduction and alkylation.

Protocol 2: Cysteine-Reactive iodoTMT™ Labeling

This protocol provides a method for the specific labeling and quantification of cysteine-containing peptides using iodoTMT™ (Tandem Mass Tag) reagents, which contain an iodoacetyl reactive group.[23][24][25]

Materials:

-

Protein sample (100-200 µg) in lysis buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS)

-

TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)

-

iodoTMT™ Reagent

-

Acetone, pre-chilled to -20°C

-

Trypsin

-

Desalting spin columns

-

Anti-TMT antibody resin for enrichment

Procedure:

-

Protein Reduction: Add TCEP to the protein solution to a final concentration of 5 mM. Incubate for 1 hour at 50°C.[23][24]

-

Labeling: Add the iodoTMT™ reagent to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C, protected from light.[23][24]

-

Removal of Excess Reagent: Precipitate the labeled proteins by adding at least 4 volumes of cold (-20°C) acetone. Incubate at -20°C for 4 hours to overnight.[23][24]

-

Pelleting: Centrifuge the sample to pellet the protein and carefully decant the acetone.

-

Digestion: Resuspend the protein pellet and digest with trypsin (or another suitable protease) at 37°C for 4 hours to overnight.[23][24]

-

Desalting: Desalt the resulting peptide mixture using a C18 spin column.[23][24]

-

Enrichment (Optional): For low-abundance peptides, labeled peptides can be enriched using an anti-TMT antibody resin.[23][24] Incubate the desalted peptides with the resin overnight at 4°C. Wash the resin extensively and then elute the bound peptides.[24]

-

The labeled peptides are now ready for LC-MS/MS analysis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Table 2: Safety and Hazard Information

| Hazard | Description | References |

| Toxicity | Toxic if swallowed (GHS06). | [6][26] |

| Corrosivity | Causes severe skin burns and eye damage (GHS05). | [6][26] |

| Sensitization | May cause an allergic skin reaction. | [6] |

| Handling | Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][27][28][29] | |

| First Aid (Eyes) | Immediately flush with water for at least 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention.[27][29] | |

| First Aid (Skin) | Immediately flush affected area with large amounts of water while removing contaminated clothing. Wash thoroughly with soap and water. Seek immediate medical attention.[27][29] | |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth. If victim is conscious, give a cup of water. Seek immediate medical attention.[6][29] | |

| First Aid (Inhalation) | Move person to fresh air. Seek medical attention if symptoms develop.[27][29] | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Keep refrigerated (2-8°C) and protected from light.[6][29] | |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[6] |

References

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Iodoacetic acid CAS#: 64-69-7 [m.chemicalbook.com]

- 6. isotope.com [isotope.com]

- 7. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]

- 9. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein Modification Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 16. benchchem.com [benchchem.com]

- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 18. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 19. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apps.thermoscientific.com [apps.thermoscientific.com]

- 24. Specific Labeling, Enrichment, and Quantitation of S-Nitrosylated Peptides Using iodoTMT Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. chemos.de [chemos.de]

- 27. IODOACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. datasheets.scbt.com [datasheets.scbt.com]

- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 2-Iodoacetic Acid in Aqueous Buffers

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodoacetic acid (IAA), also known as monoiodoacetic acid, is a halogenated derivative of acetic acid with the chemical formula ICH₂CO₂H.[1][2] It is a potent alkylating agent widely utilized in biochemical and cellular research.[1][3] Its primary mechanism of action involves the irreversible inhibition of enzymes containing critical cysteine residues, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[3][4] This property makes IAA a valuable tool for studying metabolic pathways, protein structure, and function.[1][4] For professionals in drug development, understanding the behavior of compounds like IAA is crucial for assay development, inhibitor screening, and toxicological studies.

The efficacy and reproducibility of experiments involving this compound are fundamentally dependent on its solubility and stability in the aqueous buffer systems used for biological assays. Factors such as pH, buffer composition, and temperature can significantly influence its concentration and reactivity. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its use, and a summary of its molecular mechanism of action.

Physicochemical Properties

This compound is a colorless or white crystalline solid at room temperature.[2][4] Its key physicochemical properties are summarized in the table below. The acidity of the carboxylic acid group, indicated by its pKa of approximately 3.1-3.2, is a critical determinant of its solubility in aqueous solutions.[1][2][5]

| Property | Value | Reference |

| Molecular Formula | C₂H₃IO₂ | [1] |

| Molecular Weight | 185.95 g/mol | [2] |

| Appearance | Colorless or white crystalline powder/flakes | [2][4][5] |

| Melting Point | 79-81 °C (174-178 °F) | [1][6] |

| pKa | 3.12 - 3.18 at 25 °C | [1][2][5] |

| State | Solid at room temperature | [4] |

Aqueous Solubility of this compound

The presence of a polar carboxylic acid functional group allows this compound to form hydrogen bonds with water, contributing to its high solubility in aqueous solutions.[4]

Quantitative Solubility in Water

Quantitative measurements confirm that this compound is very soluble in water. The reported values vary slightly across different sources but consistently indicate high solubility.

| Solubility Value | Temperature | Reference |

| ≥ 100 mg/mL | 21.5 °C (70.7 °F) | [2] |

| 100 mg/mL | Not Specified | |

| 600 g/L (600 mg/mL) | 20 °C | [3][5] |

Key Factors Influencing Solubility in Buffers

Effect of pH: The pH of the aqueous buffer is the most critical factor governing the solubility of this compound. Due to its pKa of ~3.18, the ionization state of the carboxylic acid group is pH-dependent.

-

At pH < pKa (e.g., pH 1.2): The compound exists predominantly in its protonated, neutral form (ICH₂COOH). This form is less polar and thus has lower aqueous solubility.

-

At pH > pKa (e.g., pH 4.5, 6.8, 7.4): The compound is deprotonated to its conjugate base, the iodoacetate anion (ICH₂COO⁻). This charged species is significantly more polar and exhibits very high solubility in water.

For most biological experiments, which are conducted at or near neutral pH (pH 6.8-7.4), this compound will be in its highly soluble anionic form.

Buffer Composition and Ionic Strength: While pH is the primary driver, the composition of the buffer itself can have minor effects. Common biological buffers include phosphate, Tris, HEPES, and MOPS. At very high concentrations, buffer salts can decrease the solubility of a solute through a "salting-out" effect. However, for typical working concentrations of this compound, this effect is generally negligible. It is more critical to ensure that the buffer components do not react with the iodoacetic acid.

Temperature: Solubility is generally dependent on temperature. For most solids, solubility in water increases with temperature. For precise and reproducible experiments, particularly for determining equilibrium solubility, a constant temperature, such as 37 °C, should be maintained.[7]

Mechanism of Action in Biological Systems

This compound's biological effects stem from its reactivity as an alkylating agent.[1] It readily forms covalent bonds with nucleophilic groups in biomolecules, with a particular affinity for the thiol group (-SH) of cysteine residues in proteins.[1][3] This irreversible alkylation leads to the inhibition of numerous enzymes and disrupts cellular pathways.

-

Inhibition of Glycolysis: The classic target of IAA is GAPDH, an enzyme with a critical cysteine in its active site. By alkylating this residue, IAA inhibits glycolysis, leading to ATP depletion and cellular stress.[3][4]

-

Enzyme Inhibition: As an irreversible inhibitor of all cysteine peptidases, it is a valuable tool for studying proteolysis.[1][8] It is also used to inhibit deubiquitinase enzymes (DUBs).[8]

-

Induction of Oxidative Stress: The disruption of metabolic pathways by IAA can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. This, in turn, can trigger cellular defense mechanisms, such as the Nrf2-mediated antioxidant response.[9]

References

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iodoacetic acid CAS#: 64-69-7 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. who.int [who.int]

- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 9. Iodoacetic acid activates Nrf2-mediated antioxidant response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase by 2-Iodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodoacetic acid (IAA) as a potent and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This document details the mechanism of action, presents quantitative inhibitory data, and provides standardized experimental protocols for studying this interaction.

Introduction: The Role of GAPDH in Glycolysis and Disease

Glyceraldehyde-3-phosphate dehydrogenase is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. This is a critical energy-yielding step in metabolism.[1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including transcription and apoptosis.[1] Upregulated GAPDH activity is observed in multiple cancers, promoting survival, growth, and metastasis.[2] Consequently, GAPDH has emerged as a promising target for therapeutic intervention, particularly in oncology and immunology.[2][3]

Mechanism of Inhibition by this compound

This compound is a classic, irreversible inhibitor of GAPDH.[4][5] Its inhibitory action stems from the alkylation of the catalytically essential cysteine residue (Cys152) within the enzyme's active site.[6][7] The highly reactive thiol group of the cysteine residue performs a nucleophilic attack on the electrophilic carbon of this compound, forming a stable thioether bond.[8] This covalent modification permanently inactivates the enzyme, preventing it from binding its substrate and carrying out its catalytic function.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against GAPDH has been quantified in various cellular and cell-free systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro and Cellular Inhibition Constants

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 2.5 µM | HeLa Cell Lysate (GAPDH-SA*) | [9] |

*GAPDH-SA: GAPDH specific activity.

Table 2: Time-Dependent Inhibition of GAPDH in Cultured Astrocytes

| This compound Concentration | Time to 50% Inhibition | Time to >95% Inhibition | Reference |

| 0.1 mM | Not specified | ~30 minutes | [8] |

| 0.3 mM | Not specified | ~15 minutes | [8] |

| 1.0 mM | < 5 minutes | ~5 minutes | [8] |

Table 3: Effect of GAPDH Inhibition on Glycolysis in HeLa Cells

| Parameter | GAPDH-SA* Level for 50% Inhibition | Reference |

| Glucose Consumption | 6.8% | [9] |

| Lactate Generation | 6.5% | [9] |

*Remaining GAPDH specific activity.

Impact on the Glycolytic Pathway

Inhibition of GAPDH by this compound creates a bottleneck in the glycolytic pathway. This leads to an accumulation of upstream metabolites, such as glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), and a depletion of downstream metabolites, including 1,3-bisphosphoglycerate, phosphoenolpyruvate (B93156) (PEP), and pyruvate.[9][10] This disruption of glycolytic flux ultimately reduces the production of ATP and NADH.[6]

Experimental Protocols

This section provides a detailed methodology for a standard in vitro GAPDH inhibition assay.

5.1. Objective

To determine the inhibitory effect of this compound on GAPDH activity by monitoring the reduction of NAD+ to NADH.

5.2. Materials

-

Purified GAPDH enzyme

-

This compound (stock solution in assay buffer)

-

Glyceraldehyde-3-phosphate (G3P) substrate

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

5.3. Experimental Workflow

References

- 1. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of 2-Iodoacetic Acid in Elucidating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoacetic acid (IAA) is a potent metabolic inhibitor that has been instrumental in the study of metabolic pathways for decades. As an alkylating agent, its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This targeted disruption of a central metabolic pathway makes IAA an invaluable tool for researchers investigating cellular bioenergetics, cancer metabolism, and various signaling cascades. This technical guide provides an in-depth overview of the core principles of IAA's function, detailed experimental protocols, quantitative data for its effects, and visualizations to aid in the design and interpretation of experiments utilizing this classic biochemical tool.

Introduction

Mechanism of Action

This compound is an alkylating agent that readily reacts with nucleophilic functional groups, most notably the thiol group (-SH) of cysteine residues in proteins.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether bond.[8]

While GAPDH is the most prominent target, it is important for researchers to be aware that IAA can also react with other cysteine-containing proteins, which can lead to off-target effects, particularly at higher concentrations.[11] One notable example is its reaction with glutathione (B108866) (GSH), a major cellular antioxidant, which can lead to GSH depletion and oxidative stress.[12][13]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of IAA from various studies, providing a reference for experimental design.

Table 1: Inhibition of Glycolysis and GAPDH Activity by this compound

| Cell Type/System | IAA Concentration | Effect | Reference |

| Cultured Astrocytes | 0.1 mM | ~50% inhibition of GAPDH activity after 60 min | [11] |

| Cultured Astrocytes | 1 mM | Complete inhibition of GAPDH activity within 60 min | [11] |

| Isolated Rat Islets | 0.2 mM | Complete inhibition of lactate (B86563) production | [14] |

| HeLa, RKO, MGC80-3, SK-HEP-1, A549 cells | 20 µM (5 h) | >98% inhibition of GAPDH specific activity | [7] |

Table 2: Effect of this compound on Intracellular ATP Levels

| Cell Type | IAA Concentration | Incubation Time | ATP Level Reduction | Reference |

| Hippocampal Cultured Neurons | 50 µM | 30 min | ATP levels begin to decline significantly after 1 hour | [2] |

| Hippocampal Cultured Neurons | 100 µM | 30 min | ATP rapidly declined to 11.8% of control within 1 hour | [2] |

| Yeast Cells | 20 mM | Minutes | Rapid and complete depletion of intracellular ATP | [8] |

Table 3: Cytotoxicity of this compound

| Cell Line | IAA Concentration | Effect | Reference |

| Cultured Astrocytes | Up to 1 mM | Delayed cell death after 90 min | [11] |

| A549 (human lung carcinoma) | 0.01 - 2.5 µg/ml | Higher toxicity compared to non-cancerous cells | [15] |

| MCF7 (human mammary cancer) | 0.01 - 2.5 µg/ml | Higher toxicity compared to non-cancerous cells | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Inhibition of Glycolysis in Cultured Cells

This protocol describes a general procedure for treating cultured cells with IAA to inhibit glycolysis and subsequently assess downstream effects.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (IAA) stock solution (e.g., 100 mM in water or DMSO, sterile filtered)

-

Reagents for downstream analysis (e.g., ATP assay kit, lactate assay kit, cell lysis buffer)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of IAA Working Solution: On the day of the experiment, dilute the IAA stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A concentration range of 0.1 mM to 1 mM is a common starting point for significant glycolytic inhibition.[11]

-

Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the culture medium containing the different concentrations of IAA to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the IAA stock, e.g., DMSO).

-

Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the specific research question. For acute inhibition of glycolysis, a 30-minute to 2-hour incubation is often sufficient.[2]

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays. This may include:

-

Measurement of Intracellular ATP: Lyse the cells and use a commercial ATP luminescence assay kit according to the manufacturer's instructions.

-

Measurement of Lactate Production: Collect the cell culture supernatant to measure extracellular lactate using a colorimetric or fluorometric lactate assay kit.

-

GAPDH Activity Assay: Harvest cell lysates to measure GAPDH enzyme activity.

-

Western Blot Analysis: Prepare cell lysates for Western blotting to analyze changes in protein expression or phosphorylation states.

-

Metabolomics: Quench metabolism and extract metabolites for analysis by mass spectrometry or NMR.

-

Protocol for In Vitro GAPDH Activity Assay

This protocol outlines a method to measure the enzymatic activity of GAPDH in cell lysates, which can be used to confirm the inhibitory effect of IAA.

Materials:

-

Cell lysate (prepared in a suitable lysis buffer without strong detergents that could denature the enzyme)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

NAD+ solution (e.g., 50 mM)

-

Glyceraldehyde-3-phosphate (G3P) solution (e.g., 50 mM)

-

This compound (for in vitro inhibition)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer and NAD+.

-

Add Inhibitor (for in vitro assay): For in vitro inhibition studies, add different concentrations of IAA to the wells. Include a control well with no inhibitor.

-

Add Cell Lysate: Add the cell lysate containing GAPDH to each well. The amount of lysate should be optimized to ensure a linear reaction rate.

-

Pre-incubation: If testing in vitro inhibition, pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow IAA to react with the enzyme.[3]

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate, to each well.

-

Measure Absorbance: Immediately begin measuring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Calculate Activity: The rate of the reaction (change in absorbance per unit time) is proportional to the GAPDH activity.

Protocol for Sample Preparation for Proteomics (Alkylation of Cysteine Residues)

IAA is also widely used in proteomics to irreversibly alkylate cysteine residues after reduction of disulfide bonds, preventing them from reforming and ensuring proper protein digestion and peptide analysis.[16][17]

Materials:

-

Protein sample in a suitable buffer (e.g., containing urea (B33335) for denaturation)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound (IAA)

-

Ammonium bicarbonate buffer

-

Trypsin (or another protease)

Procedure:

-

Reduction: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 5-10 mM and incubating for 30-60 minutes at 37-56°C.[15]

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 30 minutes.[15][16] This step carboxymethylates the free sulfhydryl groups of cysteine residues.

-

Quenching (Optional): The reaction can be quenched by adding a small amount of DTT.

-

Digestion: Proceed with enzymatic digestion of the protein sample (e.g., with trypsin) according to standard proteomics protocols.

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the use of this compound.

Conclusion

This compound remains a fundamental and powerful tool for researchers in metabolism and related fields. Its well-defined mechanism of action as a potent inhibitor of GAPDH allows for the targeted disruption of glycolysis, enabling the study of cellular responses to acute energy crises. While its use requires careful consideration of potential off-target effects, the wealth of historical and current data provides a strong foundation for designing and interpreting experiments. The protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations of metabolic pathways, ultimately contributing to a deeper understanding of cellular physiology in both health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]

- 10. Glycolysis - Wikipedia [en.wikipedia.org]

- 11. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 16. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

Synthesis and Purity of 2-Iodoacetic Acid for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of research-grade 2-iodoacetic acid. It details experimental protocols, discusses common impurities, and presents analytical methods for purity assessment to ensure the quality and reliability of this compound used in scientific research and drug development.

Synthesis of this compound via Finkelstein Reaction

The most common and straightforward method for synthesizing this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the treatment of chloroacetic acid with an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent. The reaction proceeds via an SN2 mechanism.

A typical synthesis protocol is as follows:

Experimental Protocol: Finkelstein Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in water or acetone.

-

Addition of Iodide: Add a stoichiometric excess of sodium iodide or potassium iodide to the solution.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 50°C, for a period of 1 to 3 hours.[1]

-

Work-up: After cooling, the reaction mixture is typically subjected to an extractive work-up with an organic solvent like ether. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

The yield and purity of the crude product can vary depending on the specific reaction conditions, such as solvent, temperature, and reaction time.

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value/Condition |

| Starting Material | Chloroacetic Acid |

| Reagent | Sodium Iodide or Potassium Iodide |

| Solvent | Water or Acetone |

| Reaction Temperature | ~ 50°C |

| Reaction Time | 1 - 3 hours |

Purification of this compound

To achieve the high purity required for research applications, crude this compound must be purified. Recrystallization is the most effective and widely used method for this purpose.

Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, water and petroleum ether are commonly used recrystallization solvents.

Experimental Protocol: Recrystallization from Water

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Protocol: Recrystallization from Petroleum Ether

-

Dissolution: Dissolve the crude this compound in a suitable volume of petroleum ether at its boiling point.

-

Hot Filtration: If necessary, filter the hot solution to remove any insoluble materials.

-

Crystallization: Allow the solution to cool gradually to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small portion of cold petroleum ether, and dry thoroughly.[1]

Table 2: Purity of this compound Before and After Recrystallization

| Purification Step | Purity (%) |

| Crude Product | Varies (typically requires purification) |

| After Recrystallization (Water) | >98% |

| After Recrystallization (Petroleum Ether) | >98% |

Common Impurities

Several impurities can be present in this compound, arising from the starting materials, side reactions, or degradation.

-

Unreacted Chloroacetic Acid: Incomplete reaction can lead to the presence of the starting material.

-

Glycolic Acid: Hydrolysis of this compound, particularly in the presence of water and at elevated temperatures, can form glycolic acid.

-

Dichloroacetic Acid: If the starting chloroacetic acid is contaminated with dichloroacetic acid, this impurity may be carried through the synthesis.

-

Iodide/Iodine: Residual iodide from the reaction or oxidation to iodine can be present.

Purity Assessment

To ensure the quality of this compound for research, rigorous purity analysis is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated to separate and quantify this compound and its potential impurities.

Table 3: Example HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for identifying and quantifying impurities. The chemical shifts of the protons in this compound and its common impurities are distinct, allowing for their detection. The methylene (B1212753) protons of this compound typically appear as a singlet.

Table 4: ¹H NMR Chemical Shifts of this compound and Potential Impurities (in CDCl₃)

| Compound | Chemical Shift (ppm) | Multiplicity |

| This compound (ICH₂COOH) | ~3.7 | Singlet |

| Chloroacetic Acid (ClCH₂COOH) | ~4.15 | Singlet |

| Glycolic Acid (HOCH₂COOH) | ~4.20 | Singlet |

| Dichloroacetic Acid (Cl₂CHCOOH) | ~6.26 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Visualizations

Synthesis and Purification Workflow

Purity Analysis Logic

By following the detailed synthesis and purification protocols and employing rigorous analytical methods, researchers can ensure the high quality of this compound, which is crucial for obtaining reliable and reproducible results in their scientific endeavors.

References

An In-depth Technical Guide to 2-Iodoacetic Acid: Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and health hazards associated with 2-iodoacetic acid (IAA). Due to its reactive nature as an alkylating agent, strict adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] It is corrosive and can be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

GHS Hazard Statements

-

H317: May cause an allergic skin reaction.[1]

Quantitative Toxicity Data

The following table summarizes the known toxicity data for this compound.

| Metric | Value | Species | Reference |

| LDLo (Inhalation) | 94000 mg/m³/30m | Rat | [4] |

| Acute Toxicity (Oral) | Category 3 | N/A | [2][5] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][6][7]

-

Wear appropriate Personal Protective Equipment (PPE) at all times.[6] (See Section 4 for details).

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

-

Wash hands thoroughly after handling and before breaks.[1][8]

-

When preparing solutions, always add the acid to water slowly, never the other way around, to avoid a violent reaction.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]

-

Recommended storage is often refrigerated, between 2°C and 8°C or at -20°C.[1][6][8][9]

-

Protect from light.[1]

-

Store locked up and away from incompatible materials such as strong bases and strong reducing agents.[1][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[6][8][10] | Protects against splashes and dust, preventing severe eye damage.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber).[6] | Prevents skin contact, which can cause severe burns and allergic reactions.[1] |

| Body Protection | A lab coat or a chemical-resistant apron/suit.[6][7] | Protects against skin exposure from spills or splashes. |

| Respiratory Protection | A NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.[6][7][10] | Prevents irritation of the respiratory tract.[1] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][11]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink.[1][4] Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate the immediate area and ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an absorbent material like sand, earth, or vermiculite.[4]

-

For solid spills, dampen the material with water to prevent dust formation before sweeping it into a suitable, labeled container for disposal.[9]

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team or environmental health and safety office immediately.

-

Prevent the spill from entering drains.[4]

-

Mechanism of Action: Alkylation and Glycolysis Inhibition

This compound is a potent alkylating agent that covalently modifies the thiol groups of cysteine residues in proteins.[12] This action prevents the formation of disulfide bonds, a property utilized in proteomics for protein sequencing and analysis.[12]

Furthermore, this compound is a known inhibitor of the glycolytic pathway. It specifically targets and irreversibly inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating a critical cysteine residue in its active site.[13][14] This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in glycolysis.[13]

Experimental Protocols

The following are generalized protocols for the use of this compound in protein alkylation. Researchers should adapt these protocols based on their specific experimental needs and consult their institution's safety guidelines.

In-Solution Protein Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates.

-

Protein Reduction:

-

To your protein sample in a suitable buffer (e.g., containing urea (B33335) or guanidine-HCl), add a reducing agent like Dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.

-

Incubate at 56°C for 30 minutes.[6]

-

-

Alkylation:

-

Quenching:

-

Quench the alkylation reaction by adding DTT to a final concentration that is in excess of the this compound used.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Downstream Processing:

-

The sample is now ready for buffer exchange, digestion, or other downstream applications.

-

In-Gel Protein Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

-

Gel Excision and Destaining:

-

Excise the protein band of interest from the stained gel.

-

Cut the gel piece into small cubes (~1 mm³).

-

Destain the gel pieces with an appropriate destaining solution (e.g., a mixture of ammonium (B1175870) bicarbonate and acetonitrile) until the gel is clear.[6]

-

-

Reduction:

-

Add a solution of 20 mM DTT in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.

-

Incubate at 56°C for 45 minutes.[6]

-

Remove and discard the DTT solution.

-

-

Alkylation:

-

Washing and Digestion:

-

Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

-

The gel pieces are now ready for in-gel digestion with an appropriate protease (e.g., trypsin).

-

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of unused material and contaminated items in a properly labeled, sealed container.[1] Follow all federal, state, and local environmental regulations for hazardous waste disposal.[1]

Logical Relationship for Emergency Response

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. MEROPS - the Peptidase Database [ebi.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

understanding the alkylating properties of 2-iodoacetic acid

An In-depth Technical Guide on the Alkylating Properties of 2-Iodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IAA) is a derivative of acetic acid and a well-characterized alkylating agent.[1] Its utility in biochemical and cellular research stems from its high reactivity towards nucleophilic functional groups, most notably the thiol groups of cysteine residues within proteins.[1][2][3] This irreversible modification makes IAA an invaluable tool for a range of applications, including enzyme inhibition, protein structure elucidation, and proteomics.[2][3][4] Furthermore, its potent biological effects, including cytotoxicity and the ability to induce oxidative stress, have made it a subject of interest in toxicology and drug development.[1][5] This guide provides a comprehensive overview of the core alkylating properties of this compound, its mechanism of action, biological consequences, and its applications in scientific research.

Mechanism of Alkylation

The primary mechanism of action for this compound is nucleophilic substitution. The carbon atom adjacent to the iodine atom is electrophilic, making it susceptible to attack by nucleophiles. The thiol group (-SH) of cysteine residues is a particularly strong nucleophile at physiological pH, leading to a rapid and irreversible S-alkylation reaction. This results in the formation of a stable carboxymethyl-cysteine thioether bond.[3] While cysteine is the most common target, other amino acid residues with nucleophilic side chains, such as histidine, lysine, and the N-terminal amino group, can also be alkylated, particularly under conditions of high reagent excess or elevated pH.[6][7]

Below is a diagram illustrating the fundamental alkylation reaction of this compound with a cysteine residue.

Biological Consequences of Alkylation

The alkylation of cysteine residues by this compound can have profound biological effects, primarily through the inhibition of enzyme function. Cysteine residues are often found in the active sites of enzymes, where they play crucial roles in catalysis.[2] Irreversible modification of these residues by IAA leads to a loss of enzyme activity.

Inhibition of Glycolysis

A classic example of IAA's inhibitory action is its effect on the glycolytic pathway. This compound is a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis.[8][9] GAPDH has a critical cysteine residue in its active site that is susceptible to alkylation by IAA. Inhibition of GAPDH halts glycolysis, leading to a depletion of cellular ATP and can induce cell death.[10][11] This property has been utilized to model diseases associated with glycolytic defects.[8]

The following diagram illustrates the inhibitory effect of this compound on the glycolytic pathway.

Other Cellular Effects

Beyond its effects on glycolysis, this compound can impact a variety of cellular processes, including:

-

Apoptosis and Cell Cycle: IAA exposure has been shown to induce apoptosis and alter the expression of cell cycle regulators.[12]

-

Steroidogenesis: It can disrupt steroidogenesis by altering the expression of key enzymes and estrogen receptors.[12]

-

Oxidative Stress: IAA can contribute to oxidative stress, though its primary mechanism is direct alkylation rather than redox cycling.[5]

Applications in Research and Drug Development

The alkylating properties of this compound have been harnessed for several key applications in research and drug development.

Proteomics and Protein Chemistry

In proteomics, IAA is widely used to alkylate cysteine residues following the reduction of disulfide bonds.[3][13] This prevents the re-formation of disulfide bridges, which is crucial for accurate protein digestion and subsequent analysis by mass spectrometry.[3]

The general workflow for protein alkylation in a proteomics experiment is depicted below.

Enzyme Inhibition Studies

As a potent and irreversible inhibitor of many enzymes, IAA is a valuable tool for studying enzyme mechanisms and identifying critical cysteine residues in active sites.[2]

Drug Development

The cytotoxic properties of this compound and its ability to disrupt cellular metabolism have led to investigations into its potential as an anti-tumor agent.[1] Furthermore, understanding the mechanisms of toxicity of alkylating agents like IAA is crucial in drug development to assess and mitigate potential off-target effects of drug candidates.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Inhibitory Concentrations of this compound and Related Compounds

| Compound | Target/System | IC50 / Concentration for Effect | Reference |

| This compound (IAA) | Cultured Neurons (Cell Viability) | 18.4 µM | [5] |

| This compound (IA) | Astrocytic GAPDH & Lactate Production | < 100 µM (for half-maximal effect) | [10][11] |

| Iodoacetamide (B48618) (IAA) | Astrocytic GAPDH & Lactate Production | ~1 mM (for 50% inhibition) | [10][11] |

| This compound (IA) | Astrocytic Glutathione (B108866) (GSH) Depletion | ~100 µM (for half-maximal effect) | [10][11] |

| Iodoacetamide (IAA) | Astrocytic Glutathione (GSH) Depletion | ~10 µM (for half-maximal effect) | [10][11] |

| This compound (IA) | Islet Glycolysis | 0.2 mM (for complete inhibition) | [14] |

| Iodoacetamide (IAA) | Islet Glycolysis | 0.5 mM (for complete inhibition) | [14] |

Table 2: Common Experimental Conditions for Protein Alkylation with Iodoacetamide (a related compound)

| Parameter | Condition | Reference |

| Concentration | 10-20 mM | [15][16][17] |

| Temperature | Room Temperature | [13][16][18] |

| Incubation Time | 15-30 minutes | [13][15][16][18] |

| pH | ~8.0-8.5 | [15] |

| Other | Incubation in the dark | [13][16][18] |

Experimental Protocols

The following are generalized protocols for protein alkylation using iodoacetamide, a closely related and commonly used alkylating agent. The principles are directly applicable to this compound.

In-Solution Protein Alkylation

This method is suitable for purified proteins or complex protein mixtures in solution.[13]

-

Protein Solubilization and Denaturation: Dissolve the protein sample (10-100 µg) in a buffer containing a denaturant, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.[13][15]

-

Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at an appropriate temperature (e.g., 56°C for DTT, room temperature for TCEP) for 20-60 minutes.[13][15][16]

-

Alkylation: Cool the sample to room temperature. Add freshly prepared this compound or iodoacetamide to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 15-30 minutes.[15][16]

-

Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM and incubating for 15 minutes in the dark.[15][18]

-

Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and mass spectrometry analysis.[15]

In-Gel Protein Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.[13]

-

Excision and Destaining: Excise the protein band of interest from a stained (e.g., Coomassie) gel. Cut the gel piece into small cubes (~1x1 mm) and destain with a solution of ammonium (B1175870) bicarbonate and acetonitrile (B52724).[13]

-

Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate for 30-60 minutes at 56°C.[13]

-

Alkylation: Remove the DTT solution and add a solution of 55 mM this compound or iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 20-30 minutes at room temperature in the dark.[13]

-

Washing: Remove the alkylation solution and wash the gel pieces with ammonium bicarbonate and acetonitrile to remove excess reagents.[13]

-

Digestion: The gel pieces are now ready for in-gel digestion with a protease like trypsin.[13]

Conclusion

This compound is a powerful tool for researchers, scientists, and drug development professionals due to its potent and specific alkylating properties. Its ability to irreversibly modify cysteine residues allows for the targeted inhibition of enzymes, the stabilization of proteins for analytical purposes, and provides a means to probe cellular metabolic pathways. A thorough understanding of its reactivity, biological effects, and the experimental conditions that influence its activity is essential for its effective and appropriate use in a research setting.

References

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. The effect of nordihydroguaiaretic acid on iodoacetate-induced toxicity in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]